molecular formula C12H10O2 B14367267 Prop-2-yn-1-yl cinnamate CAS No. 91368-35-3

Prop-2-yn-1-yl cinnamate

Cat. No.: B14367267
CAS No.: 91368-35-3
M. Wt: 186.21 g/mol
InChI Key: UVYBFDOXEHFEBA-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a prop-2-yn-1-yl group attached to the cinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl cinnamate can be synthesized through the esterification of cinnamic acid with prop-2-yn-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Prop-2-yn-1-yl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prop-2-yn-1-yl cinnamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl cinnamate involves its interaction with various molecular targets. The compound can disrupt cellular membranes, leading to increased permeability and cell death. It can also interact with nucleic acids and proteins, causing damage and inhibiting cellular functions. Additionally, the compound can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in target cells .

Comparison with Similar Compounds

  • Prop-2-yn-1-yl carbamate
  • Prop-2-yn-1-yl glycinate
  • Prop-2-yn-1-yl 2-bromo-2-methylpropanoate

Comparison: Prop-2-yn-1-yl cinnamate is unique due to its cinnamate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in scientific research .

Properties

CAS No.

91368-35-3

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

prop-2-ynyl 3-phenylprop-2-enoate

InChI

InChI=1S/C12H10O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h1,3-9H,10H2

InChI Key

UVYBFDOXEHFEBA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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